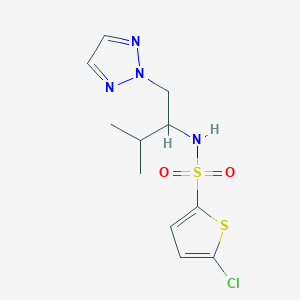

5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C11H15ClN4O2S2 and its molecular weight is 334.84. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase and Insecticidal Activities

Compounds similar to the specified chemical have been synthesized and evaluated for their anti-acetylcholinesterase and insecticidal activities. Such activities are significant for the development of treatments for diseases like Alzheimer's and for pest control, respectively. The synthesis and evaluation of these compounds provide valuable insights into their potential therapeutic applications and environmental impacts (Holan, Virgona, & Watson, 1997).

Sulfonamide-Sulfonimide Tautomerism

Research into the sulfonamide derivatives has also focused on understanding their structural properties, such as sulfonamide-sulfonimide tautomerism. This tautomerism plays a crucial role in the pharmacological activity and stability of these compounds. Studies involving X-ray diffraction and theoretical calculation methods have shed light on the molecular conformation and intermolecular interactions that impact their biological activities (Branowska et al., 2022).

Synthesis of Cyclic Sulfonamides

Cyclic sulfonamides have been synthesized through intramolecular Diels-Alder reactions, showcasing a method for creating novel compounds with potential therapeutic uses. These compounds have been explored for their use as histamine H3 receptor antagonists, which are relevant in treating various central nervous system disorders (Greig, Tozer, & Wright, 2001).

Synthesis and Modification for Antitumor and Antibacterial Agents

Further research has led to the modification and synthesis of thiophene and triazole derivatives, with a focus on their antitumor and antibacterial properties. These studies highlight the versatile applications of sulfonamide compounds in developing new chemotherapeutic agents and addressing antimicrobial resistance (Hafez, Alsalamah, & El-Gazzar, 2017).

Structural Study and Supramolecular Assembly

The structural analysis of nimesulide triazole derivatives, including their synthesis and the determination of crystal structures, has provided insights into the nature of intermolecular interactions. Such studies are crucial for understanding how modifications in molecular structure affect the pharmacological properties and efficacy of these compounds (Dey et al., 2015).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as isothiazolinones, have been known to act as biocides . They are effective against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria, yeast, and fungi .

Mode of Action

Isothiazolinones, including the related compound methylchloroisothiazolinone, have an active sulfur moiety that can oxidize thiol-containing residues . This oxidation effectively kills most aerobic and anaerobic bacteria

Biochemical Pathways

The related compound, methylchloroisothiazolinone, acts by disrupting the normal functioning of microorganisms, leading to their death . It’s plausible that “5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide” may have a similar effect on certain biochemical pathways.

Pharmacokinetics

The related compound, methylchloroisothiazolinone, is known to be miscible in water , which could potentially influence its bioavailability and distribution.

Result of Action

Based on the action of similar compounds, it can be inferred that the compound may have bactericidal and fungicidal effects .

Action Environment

It’s worth noting that related compounds, such as isothiazolinones, are used in a variety of environments, including personal care products, industrial applications, and more .

Eigenschaften

IUPAC Name |

5-chloro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O2S2/c1-8(2)9(7-16-13-5-6-14-16)15-20(17,18)11-4-3-10(12)19-11/h3-6,8-9,15H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSTYRZYKWGQMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B2819313.png)

![2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2819315.png)

![ethyl 4-(cyanosulfanyl)-3-methyl-5-{[(4-nitrophenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B2819321.png)

![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide](/img/structure/B2819323.png)

![6-Methyl-2-{[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2819330.png)

![4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B2819333.png)

![Ethyl 2-(5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B2819335.png)